1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine
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Overview
Description
1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a sulfonyl group and a piperidin-4-ylamine moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine typically involves multiple steps. One common method starts with the bromination of thiophene to form 5-bromo-thiophene. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to yield 5-bromo-thiophene-2-sulfonyl chloride . The final step involves the reaction of this sulfonyl chloride with piperidin-4-ylamine under controlled conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-sulfonyl chloride: Similar structure but lacks the piperidin-4-ylamine moiety.
1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-yl-methyl-carbamic acid tert-butyl ester: Contains a carbamate group instead of an amine.
Uniqueness
1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine is unique due to the presence of both the sulfonyl and piperidin-4-ylamine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H13BrN2O2S2 |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C9H13BrN2O2S2/c10-8-1-2-9(15-8)16(13,14)12-5-3-7(11)4-6-12/h1-2,7H,3-6,11H2 |
InChI Key |
AJUJSWYKINZZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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